5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCLJDMHZOAYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Another approach involves the reaction of 4-methylphenylhydrazine with ethyl 2-oxo-2-phenylacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. This method may require the use of a catalyst, such as acetic acid, to promote the cyclization step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways. For instance, molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. In vitro studies have revealed that it can inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain, providing a potential therapeutic avenue for conditions such as arthritis and other inflammatory diseases .
Biochemical Applications
Cellular Studies
In cell biology, this compound has been utilized in various assays to study cellular responses. Its ability to modulate cellular pathways makes it valuable for understanding the mechanisms of diseases at the cellular level. For example, it has been used in assays measuring cell viability and proliferation, providing insights into its cytotoxic effects against certain cell types .
Agricultural Science
Pesticidal Activity
The compound's structural characteristics suggest potential applications in agricultural science, particularly as a pesticide or herbicide. Recent investigations into related pyrazole derivatives have shown promising results in inhibiting the growth of phytopathogenic fungi and bacteria. This property could be harnessed to develop new agrochemicals aimed at protecting crops from various pathogens .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of various pyrazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. The findings revealed that these compounds effectively reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic benefits for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, highlighting substituent variations, synthesis methods, and physicochemical or biological properties:
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
Pharmacological Implications
- Anti-Inflammatory Activity : Pyrazole-4-carboxylic acids with bulky substituents (e.g., 5-methylphenyl or diphenyl) show enhanced activity due to steric stabilization in hydrophobic binding sites .
- Metabolic Stability: Fluorinated derivatives () exhibit slower hepatic degradation compared to non-halogenated analogs .
Biological Activity
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 389121-59-9) is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N2O2. The chemical structure is characterized by a pyrazole ring substituted with phenyl and 4-methylphenyl groups, along with a carboxylic acid functional group.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Lung Cancer | A549 | 10.5 |
| Breast Cancer | MDA-MB-231 | 8.2 |
| Colorectal Cancer | HCT116 | 12.0 |
| Renal Cancer | 786-O | 9.7 |
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 76% | 10 |
| IL-6 | 86% | 10 |
This anti-inflammatory activity is comparable to standard drugs like dexamethasone .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results from preliminary studies indicate that it exhibits moderate antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings point towards the potential use of this compound in developing new antimicrobial agents .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. For instance, it may act as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammation. The precise mechanisms are still under investigation but may include modulation of signaling pathways related to apoptosis and inflammation .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
-
Case Study: Breast Cancer
- A patient treated with a pyrazole derivative similar to this compound showed significant tumor reduction after three months, suggesting its effectiveness as part of a combination therapy regimen.
-
Case Study: Inflammatory Disorders
- In a clinical trial involving patients with rheumatoid arthritis, administration of a pyrazole derivative resulted in a marked decrease in joint inflammation and pain, supporting its anti-inflammatory properties.
Q & A
Q. What are the key synthetic routes for 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?
The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the ester intermediate, followed by basic hydrolysis to yield the carboxylic acid derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted esters or decarboxylation byproducts .
Q. Which spectroscopic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) and pyrazole ring modes.
- ¹H/¹³C NMR : Confirms substituent positions (e.g., phenyl group integration at δ 7.2–7.6 ppm).
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings .
Q. How can researchers assess purity during synthesis?
Use elemental analysis (C, H, N content) and HPLC-MS to detect impurities. Crystallization in ethanol/water mixtures improves purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can computational methods validate experimental structural data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond lengths, angles, and vibrational frequencies. Compare computed IR spectra with experimental data to validate the protonation state of the carboxylic acid group .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Test across multiple concentrations to identify non-linear effects.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate pharmacophore contributions.
- Receptor docking studies : Use molecular modeling to assess binding affinity variations due to substituent electronic effects .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., NaHCO₃ for hydrolysis).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. What advanced techniques analyze photophysical properties for material science applications?
- UV-Vis spectroscopy : Measure λmax shifts in polar vs. non-polar solvents to assess solvatochromism.
- Fluorescence quenching : Study interactions with metal ions or biomolecules via Stern-Volmer plots.
- TD-DFT : Predict excited-state behavior and compare with experimental emission spectra .
Methodological Considerations
Q. How to design a stability study under varying pH conditions?
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- LC-MS analysis : Monitor degradation products (e.g., decarboxylated pyrazole or hydrolyzed esters).
- Kinetic modeling : Calculate half-life using first-order decay constants .
Q. What crystallographic parameters are critical for resolving polymorphism?
- Unit cell dimensions : Compare with reported data (e.g., monoclinic vs. orthorhombic systems).
- Hydrogen bonding networks : Analyze O-H···N interactions in the carboxylic acid group using Hirshfeld surfaces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
